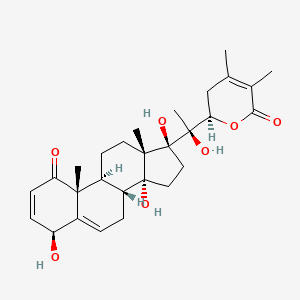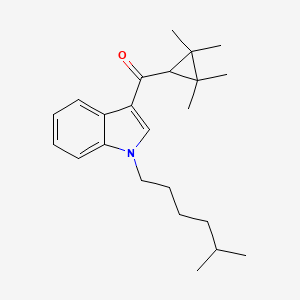
Physapruin A
Vue d'ensemble
Description
Physapruin A (PHA) is a potent compound derived from Physalis peruviana . It selectively generates reactive oxygen species (ROS) and induces cancer cell death . Autophagy, a cellular self-clearance pathway, can be induced by ROS and plays a dual role in cancer cell death .
Chemical Reactions Analysis
This compound selectively generates reactive oxygen species (ROS) and induces cancer cell death . It’s also known to induce other oxidative stresses in cancer cells, such as mitochondrial superoxide generation and mitochondrial membrane potential depletion .Applications De Recherche Scientifique
Antiproliferative and Oxidative Stress-Associated Mechanism in Oral Cancer Cells : A study found that Physapruin A enhances the antiproliferative effects of ultraviolet-C (UVC) in oral cancer cells but not in normal cells. It induces oxidative stress, apoptosis, DNA damage, and disrupts mitochondrial functions, suggesting its potential as a treatment strategy for oral cancer (Peng et al., 2022).
Induction of Cytoprotective Autophagy in Breast Cancer Cells : this compound triggers reactive oxygen species (ROS) in breast cancer cells, inducing autophagy. This autophagic response plays an antioxidant and anti-apoptotic role, indicating its potential utility in breast cancer treatment (Yu et al., 2022).
Inhibits Breast Cancer Cell Proliferation and Induces Apoptosis : This compound inhibits proliferation and induces G2/M arrest in various breast cancer cells. It generates ROS, causes mitochondrial membrane potential depletion, and triggers apoptosis, presenting it as a potential natural product for breast cancer treatment (Yu et al., 2021).
Suppression of Oral Cancer Cell Proliferation via DNA Damage : this compound selectively inhibits the proliferation of oral cancer cells by inducing oxidative stress and apoptosis, and suppressing DNA repair signaling. This selective action makes it a potential therapeutic agent for oral cancer (Yu et al., 2022).
Mécanisme D'action
Physapruin A shows antiproliferative effects on cancer cells involving oxidative stress, apoptosis, and autophagy . It can induce a more significant endoplasmic reticulum expansion and aggresome formation of breast cancer cells . The mRNA and protein levels of endoplasmic reticulum stress-responsive genes (IRE1α and BIP) were upregulated by this compound in breast cancer cells .
Safety and Hazards
Physapruin A has shown high cytotoxicity to two oral cancer cell lines but no cytotoxicity to two non-malignant oral cells . This selective antiproliferation of this compound was associated with the selective generation of reactive oxygen species (ROS) in oral cancer cells rather than in non-malignant oral cells .
Orientations Futures
The potential antitumor effects of Physapruin A in combined treatments remain unclear . Future research could explore the function of oxidative stress and endoplasmic reticulum stress in modulating the proliferation and apoptosis of cancer cells treated with this compound . Another potential direction could be to investigate the impact of the combined treatment of ultraviolet-C with this compound on the proliferation of oral cancer cells .
Propriétés
IUPAC Name |
(2R)-2-[(1S)-1-hydroxy-1-[(4S,8R,9S,10R,13S,14R,17S)-4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-15-14-22(35-23(31)16(15)2)26(5,32)28(34)13-12-27(33)18-6-7-19-20(29)8-9-21(30)25(19,4)17(18)10-11-24(27,28)3/h7-9,17-18,20,22,29,32-34H,6,10-14H2,1-5H3/t17-,18+,20-,22+,24-,25+,26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHSBASYULCSAT-INQWNKEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC=C5C4(C(=O)C=CC5O)C)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=C[C@@H]5O)C)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




